1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate
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Overview
Description
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a phenylsulfanyl group, and a bromobenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with the pyrazole intermediate.
Attachment of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Bromobenzoate Moiety: The final step involves the esterification of the pyrazole derivative with 3-bromobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzoate moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-bromobenzoate: Similar structure with a different position of the bromine atom.
(2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.
(2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3-fluorobenzoate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c1-14-18(27-17-11-6-5-7-12-17)19(24(23-14)21(2,3)4)26-20(25)15-9-8-10-16(22)13-15/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEJCWUTDBFZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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